Cas no 1020238-81-6 (1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl-)
![1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- structure](https://ja.kuujia.com/scimg/cas/1020238-81-6x500.png)
1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl-
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- MDL: MFCD08445973
- インチ: 1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22)
- InChIKey: YZJAKOCWVLJPIE-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C(C(O)=O)=CC(C2=CC=CC=C2)=N1
1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB200960-500 mg |
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid; . |
1020238-81-6 | 500MG |
€39.30 | 2023-03-02 | ||
abcr | AB200960-500mg |
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid; . |
1020238-81-6 | 500mg |
€39.30 | 2024-04-21 |
1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl-に関する追加情報
1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- (CAS No. 1020238-81-6): A Comprehensive Overview
The compound 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- (CAS No. 1020238-81-6) represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its pyrazole core structure, has garnered attention due to its versatile biological activities and potential applications in drug development. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further exploration in various therapeutic areas.
In recent years, the study of pyrazole derivatives has seen substantial growth, primarily due to their broad spectrum of biological activities. Pyrazole-based compounds are known for their role as intermediates in the synthesis of various pharmacologically active molecules. The specific structure of 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- includes a carboxylic acid group at the 5-position of the pyrazole ring, which is further substituted with a benzyl group at the 1-position and a phenyl group at the 3-position. This unique arrangement contributes to its distinct chemical properties and biological interactions.
The compound's molecular formula and structural features make it an attractive scaffold for medicinal chemists. The combination of a pyrazole core with aromatic substituents enhances its binding affinity to biological targets, making it a valuable tool in the development of novel therapeutic agents. Specifically, the benzyl and phenyl groups introduce hydrophobic interactions, which can be crucial for optimizing drug-receptor binding affinities.
Recent studies have highlighted the potential of pyrazole derivatives in addressing various diseases, including cancer, inflammation, and infectious disorders. The carboxylic acid moiety in 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- can participate in hydrogen bonding interactions with biological targets, thereby enhancing its pharmacological efficacy. Furthermore, the aromatic rings can engage in π-stacking interactions with nucleic acids and proteins, which is another critical factor in drug design.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only improve the accessibility of the compound but also allow for structural modifications to tailor its biological properties.
In terms of biological activity, preliminary studies on 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- have shown promising results in several in vitro assays. For instance, it has demonstrated inhibitory effects on certain enzymes and receptors associated with inflammatory pathways. Additionally, its ability to interact with DNA-binding proteins suggests potential applications in anticancer therapies. These findings underscore the importance of further investigating this compound's pharmacological profile.
The use of computational chemistry techniques has also been instrumental in understanding the molecular interactions of this compound. Molecular docking studies can predict how 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- interacts with target proteins, providing insights into its mechanism of action. These computational approaches complement experimental investigations and accelerate the drug discovery process.
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-[(4-methylphenyl)methyl]-3-phenyl- (CAS No. 1020238-81-6) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique chemical features and demonstrated biological activities make it a valuable asset in medicinal chemistry research. Continued investigation into its properties and potential therapeutic uses will likely yield important advancements in drug development.
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